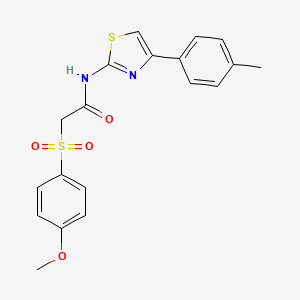

2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Description

2-((4-Methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-methoxyphenylsulfonyl moiety attached to the acetamide group and a p-tolyl substituent on the thiazole ring. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide, yield: 95% ) are often reacted with sulfonyl or amine derivatives to introduce functional groups . Key structural features include:

- Thiazole core: Provides a heterocyclic scaffold for biological interactions.

- p-Tolyl group: Enhances lipophilicity and influences binding affinity.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-13-3-5-14(6-4-13)17-11-26-19(20-17)21-18(22)12-27(23,24)16-9-7-15(25-2)8-10-16/h3-11H,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYWPHKKCLPVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.

Sulfonylation: The methoxyphenyl group is introduced through a sulfonylation reaction, where 4-methoxybenzenesulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.

Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The thiazole ring and the methoxyphenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide exhibits promising biological activities , particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds similar to 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide possess significant antibacterial and antifungal properties. For instance, thiazole derivatives have been reported to exhibit activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to cell death or inhibition of growth .

Anticancer Properties

The compound has been explored for its potential anticancer effects. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of specific signaling pathways. For example, thiazole-containing compounds have demonstrated selectivity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), indicating their potential as therapeutic agents .

Applications in Research and Industry

The applications of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide span several domains:

- Medicinal Chemistry : Used as a building block for synthesizing more complex drug candidates targeting various diseases.

- Biological Research : Investigated for its interactions with biological targets, contributing to the understanding of disease mechanisms.

- Pharmaceutical Development : Explored for formulation into new therapeutic agents aimed at treating infections and cancers.

- Material Science : Potential applications in developing new materials due to its unique chemical properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- A study demonstrated that thiazole-based compounds exhibited bactericidal activity comparable to vancomycin against MRSA strains .

- Another investigation into novel thiazole derivatives found significant anticancer activity against multiple cancer cell lines, suggesting their potential use in chemotherapy protocols .

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazole acetamide derivatives:

Key Observations :

- Sulfonyl vs.

- Substituent Effects : The p-tolyl group on the thiazole ring may enhance lipophilicity relative to phenyl or methyl substituents, as seen in compound 107b .

- Molecular Weight: Sulfonyl-containing derivatives (e.g., CAS 895476-52-5, MW = 445.3 ) generally exhibit higher molecular weights than non-sulfonylated analogs.

Biological Activity

2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic compound belonging to the class of sulfonylacetamides. Its unique molecular structure, which includes a methoxyphenyl group, a sulfonyl group, and a thiazole moiety, contributes to its diverse biological activities. This article provides an overview of the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈N₂O₄S₂

- Molecular Weight : 402.5 g/mol

- CAS Number : 922976-88-3

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Methoxyphenyl Group | Enhances lipophilicity and biological interactions |

| Sulfonyl Group | Increases reactivity with biological targets |

| Thiazole Moiety | Known for antimicrobial and anticancer activities |

Synthesis Methods

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves several key steps:

- Formation of the Thiazole Ring : Reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.

- Sulfonylation : Introducing the methoxyphenyl group via a reaction with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine.

- Acetylation : Finalizing the synthesis through acetylation of the intermediate product.

These methods highlight the compound's synthetic versatility, allowing for modifications that may enhance its biological activity.

Antimicrobial Activity

Research indicates that 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide exhibits significant antimicrobial properties. Its activity has been evaluated against various bacterial strains, particularly Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) values for selected pathogens are as follows:

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit cell proliferation in cancer cell lines.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

For instance, in vitro studies have reported IC50 values indicating effective inhibition of cell lines such as HeLa and A549, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives similar to 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide:

- Antibacterial Studies : A series of thiazole derivatives were tested for their antibacterial efficacy, revealing that modifications in substituent groups significantly influenced their activity against various pathogens .

- Anticancer Evaluation : Research involving thiazole compounds has indicated promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((4-methoxyphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sequential reactions:

Thiazole ring formation : Reacting 2-amino-4-(p-tolyl)thiazole with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) .

Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution, using DMF as a solvent at 80–90°C .

Acetamide coupling : Final step involves condensation with acetic acid derivatives, monitored by TLC and purified via column chromatography .

- Optimization : Yields (60–90%) depend on temperature control, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reagents. Catalytic bases like triethylamine improve sulfonylation efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) and carbon backbone .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate acetamide and sulfonyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₉H₁₈N₂O₃S₂: calculated 410.08, observed 410.07) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10–50 μM in cancer cell lines) may arise from:

- Assay Conditions : Varying pH, serum content, or incubation time .

- Purity : HPLC-grade purity (>95%) is essential; impurities like unreacted thiazole intermediates can skew results .

- Cell Line Variability : Test multiple lines (e.g., HeLa vs. MCF-7) and validate with orthogonal assays (e.g., apoptosis markers vs. ATP quantification) .

Q. What computational strategies are effective for predicting the drug-likeness and target interactions of this compound?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to targets like EGFR or tubulin, leveraging the sulfonyl group’s hydrogen-bonding potential .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and CYP450 metabolism risks .

- SAR Analysis : Modify the p-tolyl group to electron-withdrawing substituents (e.g., -NO₂) to enhance potency .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Scale-Up Considerations :

- Reagent Costs : Replace expensive catalysts (e.g., Pd/C) with greener alternatives (e.g., FeCl₃) .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

- Safety : Optimize exothermic reactions (e.g., sulfonylation) using jacketed reactors to prevent thermal runaway .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.